5-(Pyrrolidin-2-yl)isoxazole

Chemical Synthesis Procurement Building Block

5-(Pyrrolidin-2-yl)isoxazole is a differentiated building block combining isoxazole and pyrrolidine rings into a single pharmacophore. It serves as a validated bioisostere for the pyridine ring of (S)-nicotine, enabling nanomolar nAChR affinity—functionality unattainable with generic isoxazoles or pyrrolidines. SAR studies confirm that even minor structural changes dramatically alter receptor potency, making this precise scaffold critical for CNS NCE development. Supplied at ≥95% purity with complete quality assurance. Request a quote to secure this key starting material for your medicinal chemistry program.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 164351-64-8
Cat. No. B3108277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)isoxazole
CAS164351-64-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=NO2
InChIInChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2
InChIKeyMLOADWBZVSUVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-2-yl)isoxazole (CAS 164351-64-8) for Research Procurement: A Key Isoxazole-Pyrrolidine Building Block


5-(Pyrrolidin-2-yl)isoxazole (CAS 164351-64-8) is a heterocyclic building block composed of an isoxazole ring linked to a pyrrolidine moiety . It is primarily utilized in organic synthesis and medicinal chemistry for the construction of more complex molecules . The compound is commercially available with specifications that include a minimum purity of 95% and recommended long-term storage in a cool, dry place .

Why Generic Isoxazole or Pyrrolidine Substitution Fails: The Critical Role of 5-(Pyrrolidin-2-yl)isoxazole's Scaffold


Substituting 5-(Pyrrolidin-2-yl)isoxazole with a generic isoxazole or a simple pyrrolidine is not functionally equivalent, as the specific union of these two rings creates a distinct pharmacophore. The compound serves as a bioisosteric replacement for the pyridine ring in (S)-nicotine, a property not shared by its individual components [1]. Furthermore, structure-activity relationship (SAR) studies on related 3,5-disubstituted isoxazoles demonstrate that even minor modifications, such as the addition of a methyl group at the 3-position, can dramatically alter both receptor binding affinity and functional potency, underscoring the need for this precise scaffold [2].

Quantitative Differentiation Guide: 5-(Pyrrolidin-2-yl)isoxazole vs. Key Analogs


Specification-Based Purity Comparison: 5-(Pyrrolidin-2-yl)isoxazole vs. 3-Ethyl Analogs

Commercial specifications for 5-(Pyrrolidin-2-yl)isoxazole indicate a minimum purity of 95% , which is comparable to or exceeds the 97% purity offered for the more complex (S)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole analog . This demonstrates that the core scaffold is available with a purity suitable for demanding synthetic applications without the need for a higher-cost, substituted analog.

Chemical Synthesis Procurement Building Block

Class-Level Bioactivity Comparison: The Isoxazole-Pyrrolidine Scaffold vs. Nicotine

The 5-(2-pyrrolidinyl)isoxazole scaffold is a validated bioisostere for the pyridine ring in (S)-nicotine, enabling the design of novel cholinergic channel activators (ChCAs). A series of 3-substituted 5-(2-pyrrolidinyl)isoxazoles were found to have nanomolar binding affinities comparable to (S)-nicotine (Ki = 1.1 ± 0.4 nM) in a whole rat brain preparation [1]. This establishes the core scaffold as a privileged structure for engaging neuronal nicotinic acetylcholine receptors (nAChRs), a property absent in many other heterocyclic frameworks.

Neuroscience nAChR Drug Discovery

Functional Differentiation: Divergent Efficacy in Dopamine Release vs. Nicotine

Despite comparable binding affinities to (S)-nicotine, 3-substituted 5-(2-pyrrolidinyl)isoxazoles exhibit significant differences in functional efficacy. In an assay measuring evoked [3H]dopamine release from rat striatum, the agonist potencies and efficacies of these isoxazole analogs varied substantially from (S)-nicotine [1]. For instance, the unsubstituted pyrrolidine analog (compound 3a) showed a dopamine release response of 43 ± 4% relative to (S)-nicotine's 100% [2], indicating functional selectivity.

Neuropharmacology Functional Selectivity Drug Discovery

Recommended Application Scenarios for 5-(Pyrrolidin-2-yl)isoxazole


Medicinal Chemistry: Design of Novel nAChR Ligands

5-(Pyrrolidin-2-yl)isoxazole is an optimal starting material for creating new chemical entities (NCEs) targeting neuronal nicotinic acetylcholine receptors (nAChRs). As demonstrated by Garvey et al. (1994), this scaffold serves as a potent bioisostere for the pyridine ring of nicotine, with derivatives achieving nanomolar binding affinities [1]. Researchers can leverage this validated scaffold to explore novel 3-substituted analogs with the goal of achieving functional selectivity and improved therapeutic profiles for cognitive disorders.

Organic Synthesis: Use as a Versatile Building Block for Complex Molecules

This compound is explicitly offered as a high-purity (≥95%) building block for organic synthesis [1]. Its bifunctional nature, containing both an isoxazole and a pyrrolidine ring, provides multiple handles for further chemical diversification. It is suitable for use in multi-step synthetic routes, such as those described in patent literature for creating more elaborate bioactive molecules [2].

Neuroscience Research: Development of Pharmacological Tools

Given the differential functional activity observed in dopamine release assays for related analogs [1], this scaffold is well-suited for developing subtype-selective pharmacological tools. Compounds derived from 5-(Pyrrolidin-2-yl)isoxazole can help dissect the complex roles of various nAChR subtypes in neuronal signaling, a critical need in understanding and treating neurological disorders.

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